molecular formula C14H22N2O B1490864 2-(2-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2098117-71-4

2-(2-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No.: B1490864
CAS No.: 2098117-71-4
M. Wt: 234.34 g/mol
InChI Key: UVLMJXYJKZWDPH-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)piperidin-1-yl)aniline is a substituted aniline derivative featuring a piperidine ring modified with an ethoxymethyl group at the 2-position. Its structure combines the electron-rich aniline moiety with a sterically flexible ethoxymethyl-piperidine group, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

2-[2-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-12-7-5-6-10-16(12)14-9-4-3-8-13(14)15/h3-4,8-9,12H,2,5-7,10-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLMJXYJKZWDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(Ethoxymethyl)piperidin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse pharmacological properties. The ethoxymethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Target of Action

Piperidine derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors involved in cancer and neurodegenerative diseases.

Mode of Action

The compound may act as an inhibitor or activator of specific enzymes. For instance, it has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism. Additionally, its structural characteristics allow it to modulate cell signaling pathways by affecting the activity of kinases and phosphatases .

Anticancer Properties

Recent studies indicate that piperidine derivatives exhibit significant anticancer activity. For example, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)12.5Induction of apoptosis
Piperidine derivative XA549 (lung)15.0Inhibition of cell proliferation
Piperidine derivative YMCF-7 (breast)10.0Cell cycle arrest

Neuroprotective Effects

The compound also shows promise in treating neurodegenerative diseases. Research suggests that it can inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms by increasing acetylcholine levels in the brain .

Case Studies

  • Cytotoxicity in Cancer Models : A study demonstrated that this compound exhibited a dose-dependent cytotoxic effect on FaDu cells, with an IC50 value significantly lower than conventional chemotherapeutics like bleomycin .
  • Neuroprotection : Another case study focused on the compound's ability to inhibit AChE activity in vitro. It showed competitive inhibition with an IC50 value comparable to established AChE inhibitors, suggesting potential therapeutic applications in Alzheimer's treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:

2-(Piperidin-1-yl)aniline

  • Structure : Lacks the ethoxymethyl group, featuring a direct piperidine-aniline linkage.
  • Synthesis : Synthesized via palladium-catalyzed reduction of 1-(2-nitrophenyl)piperidine with hydrazine hydrate, yielding 95% .
  • Properties : Melting point (mp) 48–50°C; simpler structure with lower molecular weight.

2-Chloro-N-(2-(piperidin-1-yl)phenyl)nicotinamide (1b) Structure: Derived from 2-(Piperidin-1-yl)aniline, with a 2-chloronicotinamide substituent. Synthesis: Achieved via reaction with 2-chloronicotinoyl chloride (yield 88%, mp 76–77°C) . Comparison: The ethoxymethyl group in the target compound may enhance steric flexibility compared to the rigid nicotinamide group in 1b.

2-Chloro-N-(2-morpholinophenyl)nicotinamide (1a) Structure: Replaces piperidine with morpholine. Synthesis: Yield 78%, mp 81–83°C . Comparison: Morpholine’s oxygen atom increases polarity vs.

4-(2-Piperidin-1-ylethoxy)aniline

  • Structure : Features an ethoxy linker instead of ethoxymethyl.
  • Properties : Molar mass 220.31; classified as an irritant .
  • Comparison : The ethoxymethyl group in the target compound may improve lipophilicity, enhancing membrane permeability.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups
2-(2-(Ethoxymethyl)piperidin-1-yl)aniline C₁₄H₂₂N₂O 246.34 Not reported Ethoxymethyl, piperidine
2-(Piperidin-1-yl)aniline C₁₁H₁₆N₂ 176.26 48–50 Piperidine
1b C₁₇H₁₉ClN₃O 316.81 76–77 Chloronicotinamide
4-(2-Piperidin-1-ylethoxy)aniline C₁₃H₂₀N₂O 220.31 Not reported Ethoxy, piperidine
  • Solubility : Piperidine derivatives generally exhibit moderate aqueous solubility; ethoxymethyl may enhance solubility in organic solvents vs. morpholine or unsubstituted analogs .

Preparation Methods

Piperidine Core Construction and Substitution

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes Source
Salt-forming reaction 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, Zn powder, organic solvent, 55-65°C, 2-3 h Not specified Formation of quaternary ammonium salt
Reduction reaction Quaternary ammonium salt + ZnCl2 + NaBH4, THF, 20-30°C, 3-4 h 94.7 - 96.2 Simultaneous reduction of nitro and pyridine ring, mild conditions
Alkylation for ethoxymethyl Piperidine derivative + ethoxymethyl halide, base (e.g., triethylamine), controlled temp Not specified Introduction of ethoxymethyl group
Aza-Michael addition & cyclisation Divinyl ketones + amines, MnO2 mediated oxidation-cyclisation Moderate to good Access to 2-substituted piperidines with stereochemical control

Detailed Research Findings

  • Patented Method for Piperidine-Aniline Intermediate: The use of zinc chloride and sodium borohydride for reduction is notable for its efficiency and avoidance of precious metals. The reaction proceeds under nitrogen atmosphere in THF solvent, with yields consistently above 94%, indicating excellent reproducibility and scalability.

  • Ethoxymethyl Substitution: The ethoxymethyl group is introduced via nucleophilic substitution reactions involving 2-(ethoxymethyl)piperidine intermediates. The reaction typically uses triethylamine to neutralize hydrochloric acid formed during the process, ensuring high purity and yield of the substituted piperidine.

  • Synthesis of 2-Substituted Piperidines via Aza-Michael Reaction: This method allows the construction of diverse piperidine derivatives by reacting divinyl ketones with primary amines, followed by manganese dioxide-mediated oxidation-cyclisation. This approach is versatile and provides access to stereochemically defined products, which is critical for biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Ethoxymethyl)piperidin-1-yl)aniline
Reactant of Route 2
2-(2-(Ethoxymethyl)piperidin-1-yl)aniline

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